

Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide

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Compound of Interest

Compound Name: Fmoc-His(Fmoc)-OH

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This technical guide provides a comprehensive overview of the solubility of N α ,N τ -bis(fluorenylmethyloxycarbonyl)-L-histidine (**Fmoc-His(Fmoc)-OH**), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding and optimizing the solubility of this derivative is paramount for achieving high-purity, high-yield peptide products. This document delves into its solubility in various organic solvents, provides detailed experimental protocols for solubility determination, and outlines its application within the SPPS workflow.

Core Concepts: The Solubility Challenge of Fmoc-His(Fmoc)-OH

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide coupling reactions. Poor solubility can lead to incomplete reactions, resulting in the formation of deletion sequences and other impurities that complicate the purification of the target peptide. **Fmoc-His(Fmoc)-OH**, with its two bulky, aromatic Fmoc groups, presents a notable solubility challenge. The planarity of the fluorenyl rings can lead to π - π stacking and intermolecular aggregation, reducing its ability to be effectively solvated.

Quantitative Solubility Data

While comprehensive quantitative data for **Fmoc-His(Fmoc)-OH** across a wide range of solvents is not extensively published, the following table summarizes available information for

Fmoc-His(Fmoc)-OH and related, structurally similar, histidine derivatives. This data provides a comparative basis for solvent selection.

Compound	Solvent	Solubility	Notes
Fmoc-His(Fmoc)-OH	Dimethyl sulfoxide (DMSO)	~25 mg/mL (~41.7 mM)[1]	Requires sonication to dissolve.[1]
Fmoc-His-OH	Dimethylformamide (DMF)	Slight	Sonication is often required.
Fmoc-His-OH	Dimethyl sulfoxide (DMSO)	Slight	
Fmoc-His-OH	Methanol	Very Slight	Requires heating.
Fmoc-His(Trt)-OH	N-Methyl-2-pyrrolidone (NMP) / DMM (4:6)	0.1 M	DMM is dipropyleneglycol dimethylether.[2]
Most Fmoc-amino acids	PolarClean™	>0.4 M	A green solvent alternative.[3]

Experimental Protocols

Protocol for Determining Solubility of Fmoc-His(Fmoc)-OH

This protocol outlines a general method for determining the solubility of **Fmoc-His(Fmoc)-OH** in a given solvent.

Materials:

- **Fmoc-His(Fmoc)-OH**
- Solvent of interest (e.g., DMF, NMP, DMSO)
- Analytical balance
- Vortex mixer

- Ultrasonic bath
- Thermostatic shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Fmoc-His(Fmoc)-OH** to a known volume of the solvent in a series of vials.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Analysis:
 - Carefully withdraw a known volume of the supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
 - Analyze the diluted sample by HPLC to determine the concentration of dissolved **Fmoc-His(Fmoc)-OH**.
- Quantification:

- Calculate the solubility based on the measured concentration and the dilution factor.

Standard Protocol for Fmoc-His(Fmoc)-OH Coupling in SPPS

This protocol describes the typical steps for incorporating a histidine residue using **Fmoc-His(Fmoc)-OH** in an automated or manual solid-phase peptide synthesizer.

Reagents and Solvents:

- **Fmoc-His(Fmoc)-OH**
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- High-purity, amine-free N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

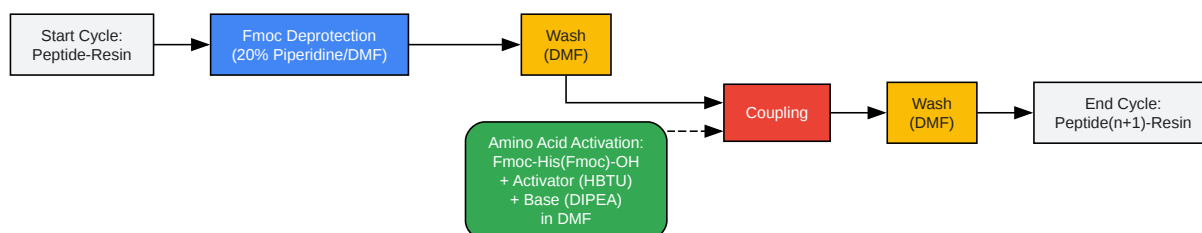
- Resin Swelling: The solid support resin is swelled in DMF.
- Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the resin is removed by treatment with 20% piperidine in DMF.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
- Amino Acid Activation and Coupling:
 - In a separate vessel, **Fmoc-His(Fmoc)-OH** is dissolved in DMF. Due to its limited solubility, sonication or gentle warming may be necessary.
 - The coupling reagent and DIPEA are added to the amino acid solution to activate the carboxyl group.

- This activated solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction.
- Washing: The resin is washed again with DMF to remove excess reagents and by-products.
- Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis, a process where the solubility of the incoming Fmoc-amino acid is critical for success.

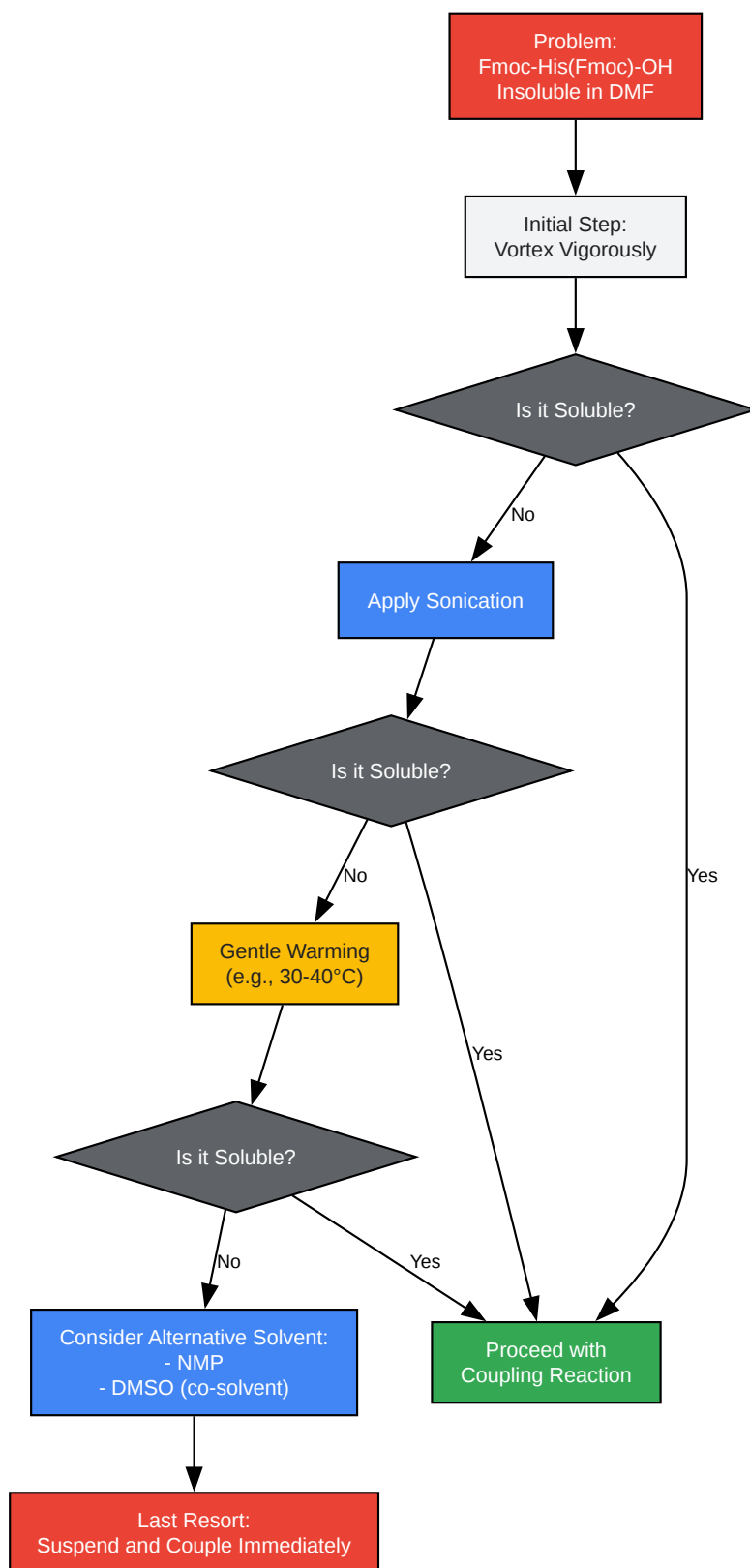


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Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Logical Workflow for Troubleshooting Solubility Issues

This diagram presents a systematic approach to addressing solubility challenges with **Fmoc-His(Fmoc)-OH**.



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Caption: Troubleshooting workflow for dissolving **Fmoc-His(Fmoc)-OH**.

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